molecular formula C26H28N6O3 B2922221 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 361470-18-0

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2922221
CAS No.: 361470-18-0
M. Wt: 472.549
InChI Key: RXXBTALHSACIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the purine-2,6-dione class, characterized by a xanthine core modified with a 4-benzylpiperazine moiety at position 8 and a 2-oxo-2-phenylethyl group at position 5. Such modifications are designed to enhance binding affinity to adenosine receptors (ARs) or phosphodiesterase (PDE) enzymes, which are therapeutic targets for neurological and cardiovascular disorders . The benzylpiperazine substituent likely improves lipophilicity and CNS penetration, while the phenylethyl group may influence steric interactions with target proteins.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3/c1-28-23-22(24(34)29(2)26(28)35)32(18-21(33)20-11-7-4-8-12-20)25(27-23)31-15-13-30(14-16-31)17-19-9-5-3-6-10-19/h3-12H,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXBTALHSACIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5O2C_{23}H_{27}N_{5}O_{2} with a molecular weight of 373.49 g/mol. The structure features a purine core substituted with a benzylpiperazine moiety and a phenylethyl ketone group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H27N5O2
Molecular Weight373.49 g/mol
CAS NumberNot available
Melting PointNot determined

Antimicrobial Activity

Research has indicated that derivatives of purine compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Notably, piperazine derivatives have been linked to antitumor activity by inhibiting specific kinases involved in cancer progression.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The benzylpiperazine component likely contributes to these effects by interacting with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could potentially lead to mood enhancement and cognitive improvement.

Table 2: Summary of Biological Activities

Activity TypeEvidence LevelMechanism of Action
AntimicrobialModerateInhibition of nucleic acid synthesis
AnticancerHighInduction of apoptosis
NeuropharmacologicalModerate to HighInteraction with serotonin/dopamine receptors

Study 1: Antimicrobial Evaluation

A study published in the Oriental Journal of Chemistry investigated the antimicrobial efficacy of new chalcone derivatives synthesized from related purine structures. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential for further development into therapeutic agents .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of piperazine derivatives, researchers found that specific compounds led to reduced viability in various cancer cell lines through apoptosis induction. These findings underscore the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues identified in pharmacological and crystallographic studies include:

Compound Name Substituents at Position 7 Piperazine Modification at Position 8 Molecular Weight (g/mol) Key References
8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione (Target) 2-Oxo-2-phenylethyl 4-Benzylpiperazin-1-yl 490.56
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) 3-(4-Phenylpiperazin-1-yl)propyl N/A (spiro structure) 473.62
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) 3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl N/A (spiro structure) 508.06
8-{[4-(Furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione 3-Methylbutyl 4-(Furan-2-carbonyl)piperazin-1-ylmethyl 498.57
8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 3-Phenylpropyl 4-Ethylpiperazin-1-ylmethyl 478.59

Pharmacological and Structural Insights

  • Target Compound vs. Spiro Derivatives (13, 14): Compounds 13 and 14 feature spirocyclic systems rather than a purine core, which reduces conformational flexibility compared to the target compound.
  • Target Compound vs. The 3-methylbutyl chain at position 7 may reduce steric hindrance compared to the target’s phenylethyl group, impacting target binding kinetics .
  • Target Compound vs. Ethylpiperazine Derivative () :
    The ethylpiperazine substituent in ’s compound is less bulky than the benzyl group in the target, which could enhance solubility but reduce receptor affinity due to weaker hydrophobic interactions. The 3-phenylpropyl chain at position 7 extends the alkyl spacer, possibly modulating membrane permeability .

Research Findings and Functional Implications

  • Receptor Binding: The benzylpiperazine group in the target compound is associated with higher AR subtype selectivity compared to simpler piperazine derivatives (e.g., ethyl or furanoyl variants) due to enhanced π-π stacking with receptor pockets .
  • Metabolic Stability : The 2-oxo-2-phenylethyl group may confer resistance to hepatic oxidation compared to alkyl chains in analogues (e.g., 3-methylbutyl in ), as inferred from structural analogs in pharmacokinetic studies .
  • Crystallographic Data : Tools like SHELX and ORTEP-3 () have been critical in resolving the conformational preferences of purine-dione derivatives, revealing that the target compound adopts a planar xanthine core with the benzylpiperazine moiety in a staggered conformation to minimize steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.